molecular formula C6H4F3N5 B1226517 8-(Trifluoromethyl)-9H-purin-6-amine CAS No. 2993-05-7

8-(Trifluoromethyl)-9H-purin-6-amine

Cat. No.: B1226517
CAS No.: 2993-05-7
M. Wt: 203.12 g/mol
InChI Key: LMWFSHBVFKCMHW-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-9H-purin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a purine ring The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is attached to

Biochemical Analysis

Cellular Effects

The effects of 8-(Trifluoromethyl)-9H-purin-6-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the AMPK/mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of various genes. These changes can have downstream effects on cellular processes, such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the conversion of adenosine to inosine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to result in changes in cell morphology, growth rate, and metabolic activity. In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can interact with enzymes such as adenosine deaminase and guanine deaminase, influencing the conversion of nucleotides and nucleosides . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on various biochemical processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-9H-purin-6-amine typically involves the introduction of the trifluoromethyl group into a purine precursor. One common method is the nucleophilic substitution reaction where a suitable purine derivative is reacted with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like cesium carbonate.

Major Products:

Scientific Research Applications

8-(Trifluoromethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with enhanced performance characteristics.

Comparison with Similar Compounds

    6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.

    8-Bromopurine: A purine derivative with a bromine atom at the 8-position.

    8-Methylpurine: A purine derivative with a methyl group at the 8-position.

Comparison: 8-(Trifluoromethyl)-9H-purin-6-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher electronegativity and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

8-(trifluoromethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWFSHBVFKCMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394520
Record name 8-trifluoromethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-05-7
Record name 2993-05-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-trifluoromethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.13 g (1.0 mmol) of adenine was weighed and placed in a 50 ml two-neck flask equipped with a magnetic rotor and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 2.0 ml of dimethyl sulfoxide, 2.0 ml of a 1N dimethyl sulfoxide solution of sulfuric acid, 1.0 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.2 ml of a 30% hydrogen peroxide aqueous solution and 0.3 ml of a 1.0 mol/l aqueous solution of iron (II) sulfate. The mixture was stirred at 40 to 50° C. for 20 minutes and then the resulting solution was cooled to room temperature. Formation of 8-trifluoromethyladenine (19F-NMR yield: 26%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. 8-Trifluoromethyladenine was obtained as a white solid (0.02 g, yield: 10%) by preparative thin-layer chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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